molecular formula C10H10O3 B15088078 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- CAS No. 31788-37-1

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)-

Cat. No.: B15088078
CAS No.: 31788-37-1
M. Wt: 178.18 g/mol
InChI Key: SADMZRGJXMTBLW-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with methoxy and propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as substituted phenols.

    Oxidation: The phenol is oxidized to form the corresponding quinone. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Methoxylation: The quinone undergoes methoxylation using methanol in the presence of an acid catalyst to introduce the methoxy group.

    Allylation: The final step involves the allylation of the methoxylated quinone using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.

    Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Allyl bromide, methanol, acid catalysts.

Major Products

    Oxidation: More complex quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- involves its interaction with cellular components:

    Molecular Targets: The compound targets cellular proteins and enzymes, disrupting their normal function.

    Pathways Involved: It can induce oxidative stress, leading to cell death in cancer cells. It may also inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2,6-bis (1,1-dimethylethyl)-: Another quinone derivative with different substituents.

    2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-methyl-: A similar compound with a methyl group instead of a propenyl group.

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

31788-37-1

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-methoxy-6-prop-2-enylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H10O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6H,1,4H2,2H3

InChI Key

SADMZRGJXMTBLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(C1=O)CC=C

Origin of Product

United States

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